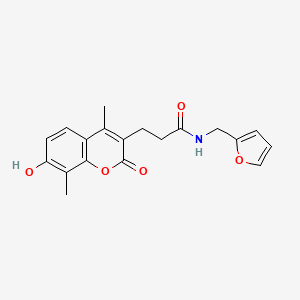![molecular formula C17H10F3NO3 B11390714 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11390714.png)
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound characterized by the presence of a chromene core, a trifluoromethyl group, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, typically under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mecanismo De Acción
The mechanism of action of 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, potentially inhibiting their activity. The chromene core may interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-N-phenyl-4H-chromene-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which may alter its reactivity and biological activity.
4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxylic acid: The carboxylic acid group provides different solubility and reactivity compared to the carboxamide group.
Uniqueness
The presence of both the trifluoromethyl group and the carboxamide group in 4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide makes it unique. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the carboxamide group provides opportunities for hydrogen bonding and other interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H10F3NO3 |
|---|---|
Peso molecular |
333.26 g/mol |
Nombre IUPAC |
4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)11-6-2-3-7-12(11)21-16(23)15-9-13(22)10-5-1-4-8-14(10)24-15/h1-9H,(H,21,23) |
Clave InChI |
QRMSMEOGLPEFRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B11390634.png)
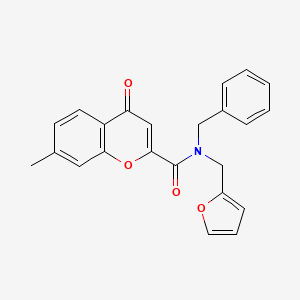
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11390639.png)
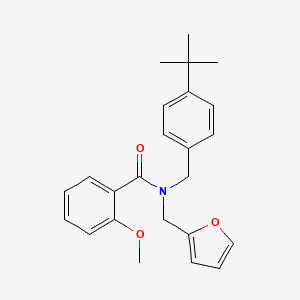
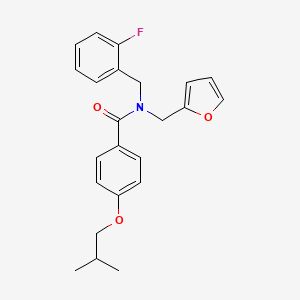
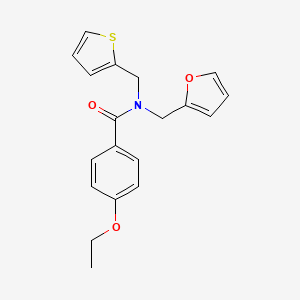

![12-chloro-3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11390688.png)
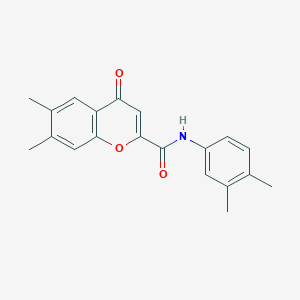
![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11390708.png)
![2,3,4,9-tetramethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11390711.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11390713.png)
![1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390717.png)
